2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)
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Overview
Description
2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) is a phenolic antioxidant commonly used in various industrial applications. It is known for its ability to enhance the oxidation stability of materials, making it a valuable additive in the rubber and plastic industries . The compound has the chemical formula C₂₃H₃₂O₂ and a molar mass of 340.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) typically involves the reaction of formaldehyde with 2-tert-butyl-4-methylphenol under acidic or basic conditions . The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceutical formulations as an antioxidant additive.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mechanism of Action
The antioxidant activity of 2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species, stabilizing them and preventing further chain reactions that lead to material degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
- 6,6-Methylenebis(2-tert-butyl-4-methylphenol)
Uniqueness
2,2’-[Oxybis(methylene)]bis(4-tert-butylphenol) is unique due to its specific molecular structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to stabilize materials against oxidative degradation makes it a preferred choice in various industrial applications .
Properties
CAS No. |
316356-15-7 |
---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)methoxymethyl]phenol |
InChI |
InChI=1S/C22H30O3/c1-21(2,3)17-7-9-19(23)15(11-17)13-25-14-16-12-18(22(4,5)6)8-10-20(16)24/h7-12,23-24H,13-14H2,1-6H3 |
InChI Key |
AZSAGNZDURKNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)COCC2=C(C=CC(=C2)C(C)(C)C)O |
Origin of Product |
United States |
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